Hof1Δ Synthetic Lethality vs. Pseurotin A
11-O-Methylpseurotin A demonstrates selective inhibition of a Hof1 deletion strain of *Saccharomyces cerevisiae*, a genetic background associated with cytokinesis defects. This activity was identified through bioassay-guided fractionation using a yeast halo assay. In direct comparison, the parent compound pseurotin A was isolated from the same source but found to be inactive in this specific yeast screen [1]. This indicates that the methylation at the 11-O position confers a unique chemical genetic profile not present in the core scaffold.
| Evidence Dimension | Inhibition of *S. cerevisiae* Hof1Δ mutant strain growth |
|---|---|
| Target Compound Data | Selective inhibition (active) |
| Comparator Or Baseline | Pseurotin A (inactive) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | *S. cerevisiae* yeast halo assay with wild-type and cell cycle-related mutant strains |
Why This Matters
This defines the compound as a specific chemical probe for Hof1-related cytokinesis pathways, whereas pseurotin A would be an inappropriate tool for this application.
- [1] Boot, C. M., et al. Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen. *Journal of Natural Products*, 2007, 70(10), 1672-1675. DOI: 10.1021/np070307c View Source
